An In-depth Technical Guide to 2,2'-Bithiophene-5-methylamine: Chemical Properties and Structure
An In-depth Technical Guide to 2,2'-Bithiophene-5-methylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bithiophene-5-methylamine is a heterocyclic amine containing a bithiophene scaffold, a privileged structure in materials science and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and synthetic methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for related compounds and provides predicted spectroscopic and physical properties based on established chemical principles. Detailed hypothetical experimental protocols for its synthesis and characterization are presented to facilitate further research and application in drug discovery and materials science.
Chemical Structure and Properties
2,2'-Bithiophene-5-methylamine is comprised of two thiophene rings linked at their 2-positions, with a methylamine substituent at the 5-position of one of the rings. This structure imparts a unique combination of electronic and steric properties that are of interest for various applications.
Structural Information
| Identifier | Value |
| IUPAC Name | (2,2'-bithiophen-5-yl)methanamine |
| CAS Number | 4380-96-5 |
| Molecular Formula | C₉H₉NS₂ |
| Molecular Weight | 195.31 g/mol |
| SMILES String | Nc1cc(sc1)c2cccs2 |
| InChI Key | FHYTVXBZSXZMGD-UHFFFAOYSA-N |
Physicochemical Properties (Predicted and Reported for Analogs)
Quantitative experimental data for 2,2'-bithiophene-5-methylamine is not widely available. The following table summarizes key physicochemical properties, including predicted values and data from structurally related compounds like 2,2'-bithiophene.
| Property | Value | Source/Basis |
| Melting Point | Not available. (Parent compound 2,2'-bithiophene: 32-34 °C) | [1] |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General amine solubility |
| Appearance | Likely a solid at room temperature. | Based on similar structures |
| Storage Temperature | Refrigerated | Commercial supplier data |
Spectroscopic and Analytical Data (Predicted)
Detailed experimental spectra for 2,2'-bithiophene-5-methylamine are not readily found. However, based on its structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two thiophene rings and the methylene and amine protons of the methylamine group. The chemical shifts would be influenced by the electron-donating nature of the amine and the electronic coupling between the thiophene rings.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the thiophene rings would be indicative of their electronic environment, with the carbon attached to the methylamine group showing a characteristic shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3250 | N-H stretching (primary amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2960-2850 | C-H stretching (aliphatic) |
| ~1600 | N-H bending (primary amine) |
| 1500-1400 | C=C stretching (thiophene rings) |
| ~800 | C-S stretching (thiophene rings) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 195. The fragmentation pattern would likely involve the loss of the amine group and cleavage of the thiophene rings. A prominent fragment would be expected from the stable bithienyl-methyl cation.
Experimental Protocols
Synthesis via Reductive Amination of 2,2'-Bithiophene-5-carboxaldehyde
This protocol outlines a two-step process involving the formation of an imine followed by its reduction to the desired primary amine.
Step 1: Imine Formation
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Dissolve 2,2'-bithiophene-5-carboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
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Add a solution of ammonia in methanol (7N, 2.0 eq) to the flask.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Reduction to the Amine
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Dissolve the crude imine from the previous step in anhydrous methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude 2,2'-bithiophene-5-methylamine.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Potential Biological Activity and Signaling Pathways (Hypothetical)
Specific biological activity and signaling pathway data for 2,2'-bithiophene-5-methylamine are not currently available in the scientific literature. However, based on its structural similarity to other known bioactive molecules, some potential areas of interest for future research can be hypothesized.
Many phenethylamine derivatives, which share a core structural motif with the target molecule (an aromatic ring system attached to an ethylamine group), are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. For instance, substituted phenethylamines have been shown to bind to serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.
Given the structural resemblance, it is plausible that 2,2'-bithiophene-5-methylamine could exhibit activity at one or more of these receptor systems. Further research, including receptor binding assays and functional studies, would be necessary to elucidate its specific biological targets and mechanism of action.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of 2,2'-bithiophene-5-methylamine.
Caption: A workflow diagram for the synthesis and characterization of 2,2'-bithiophene-5-methylamine.
Conclusion
2,2'-Bithiophene-5-methylamine represents a molecule of significant interest for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical structure, predicted properties, and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided hypothetical protocols and predicted data serve as a valuable resource for researchers embarking on the study of this and related bithiophene derivatives.
